molecular formula C13H10N6O B4495268 N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4495268
M. Wt: 266.26 g/mol
InChI Key: NJUBMSFWOQIKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule with a molecular formula of C13H10N6O and a molecular weight of 266.26 g/mol. This benzamide derivative is characterized by its distinct molecular architecture, which incorporates both a pyridin-4-yl group and a 1H-tetrazol-1-yl moiety on a benzamide core. The tetrazole ring, a nitrogen-rich heterocycle, is known for its resemblance to the carboxylate group, influencing the compound's electronic properties and its potential to engage in specific interactions with biological targets . This compound is designed for research applications only and serves as a valuable building block in medicinal chemistry and drug discovery . Its structure is related to chemotypes that have demonstrated promise in various biochemical assays. Notably, structurally similar benzamide derivatives featuring tetrazole motifs have been identified as potent xanthine oxidase (XO) inhibitors through structure-based drug design, with some analogues exhibiting inhibitory activity in the nanomolar range . This suggests its potential utility in research focused on hyperuricemia and related metabolic disorders. Furthermore, the benzamide scaffold is present in compounds that have shown activity as hemozoin formation inhibitors , a key mechanism of action for antimalarial agents, indicating its relevance in infectious disease research . The primary value of this compound lies in its use as a key intermediate or pharmacological probe in the synthesis and evaluation of novel bioactive molecules. Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly around the tetrazole and benzamide functional groups. Its planar, electron-deficient aromatic system may facilitate π-π interactions, making it suitable for studies involving intercalation or protein-ligand binding . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-pyridin-4-yl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(16-11-5-7-14-8-6-11)10-1-3-12(4-2-10)19-9-15-17-18-19/h1-9H,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUBMSFWOQIKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide is a compound with significant potential in medicinal chemistry, primarily due to its diverse biological activities attributed to its unique structural components. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyridine ring , a tetrazole moiety , and a benzamide group , which contribute to its distinct chemical properties. The molecular formula is C14H12N6OC_{14}H_{12}N_{6}O with a molecular weight of approximately 280.28 g/mol. The structural arrangement allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

The biological activities of this compound are largely influenced by the presence of the tetrazole group, known for its diverse pharmacological properties:

  • Antibacterial Activity : Compounds containing tetrazole moieties have shown significant antibacterial effects, particularly against resistant strains of bacteria.
  • Antitumor Activity : Studies indicate that this compound may inhibit the proliferation of cancer cells, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, preventing substrate access and thereby inhibiting their activity.
  • Receptor Modulation : It can interact with various receptor proteins, altering their signaling pathways and resulting in physiological changes.
  • Protein-Protein Interaction Disruption : By binding to specific proteins, it may prevent their interactions with other proteins, influencing cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
In silico screening identified benzamide derivatives with favorable pharmacokinetic profiles as potential inhibitors for Mycobacterium tuberculosis.
Investigation into N-[2-(1H-tetrazol-5-yl)phenyl]benzamide revealed significant agonism at GPR35, suggesting potential therapeutic applications in metabolic disorders.
Structure-activity relationship (SAR) analysis demonstrated that modifications in the tetrazole moiety enhanced biological activity against specific cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamideMethyl substitution on tetrazoleVarying antibacterial activity
3-(5-(pyridin-3-yl)-1H-tetrazol-1-yl)benzamideDifferent pyridine positioningUnique binding properties and anticancer activity

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent. The tetrazole moiety is known to enhance bioactivity due to its ability to form hydrogen bonds and interact with biological targets. For instance, compounds containing tetrazole rings have shown promise as inhibitors in various enzyme pathways, including xanthine oxidase (XO), which is crucial in uric acid metabolism. A study demonstrated that derivatives of tetrazole could significantly inhibit XO with IC50 values as low as 0.031 μM, indicating strong potential for gout treatment .

Anti-inflammatory and Analgesic Activities
Research has highlighted the anti-inflammatory properties of tetrazole-containing compounds. A series of (1H-tetrazol-1-yl) pyridine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, certain derivatives exhibited significant effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests that this compound could be developed further for treating inflammatory conditions.

Chemical Research

Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules, enabling researchers to explore new chemical entities with tailored properties. The synthesis typically involves the formation of the tetrazole ring through reactions involving azides and nitriles, followed by amide coupling to introduce the benzamide moiety .

Mechanistic Studies
Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These studies indicate that the compound can effectively occupy specific binding sites on enzymes, facilitating the design of more potent inhibitors .

Materials Science

Development of Functional Materials
this compound can be utilized in materials science for developing advanced materials with specific electronic or optical properties. The incorporation of the tetrazole group can enhance the conductivity and stability of materials used in electronic devices or sensors.

Data Table: Summary of Applications

Application AreaKey Findings/PropertiesReferences
Medicinal ChemistryPotential XO inhibitor; anti-inflammatory properties ,
Chemical ResearchBuilding block for complex molecules; synthetic versatility
Materials ScienceDevelopment of conductive materials

Case Studies

  • Xanthine Oxidase Inhibition : A study focusing on the structure-activity relationship (SAR) of tetrazole derivatives found that specific substitutions on the pyridine ring enhanced XO inhibition, making these compounds candidates for gout therapy .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain (1H-tetrazol-1-yl) pyridine derivatives exhibited significant anti-inflammatory effects without ulcerogenic activity, providing a safer alternative to traditional NSAIDs .
  • Synthesis and Characterization : A recent study synthesized a novel series of pyridine-tetrazole derivatives, showcasing their antibacterial activity against common pathogens like E. coli and S. aureus, thus highlighting their potential in treating infections .

Comparison with Similar Compounds

Key Observations:

The 3-acetylphenyl analog exhibits moderate lipophilicity (logP = 2.02) and a lower polar surface area (76.92 Ų), suggesting better membrane penetration. The morpholine sulfonyl compound introduces a sulfonamide group, which typically increases water solubility and target-binding affinity.

Positional Isomerism: Pyridin-2-yl vs. pyridin-4-yl substituents (e.g., vs. Pyridin-4-yl’s linear geometry may favor distinct binding modes compared to pyridin-2-yl’s angled structure.

Tetrazole vs. Thiazole/Imidazopyrazine :

  • Tetrazole-containing compounds () prioritize hydrogen-bonding interactions, whereas thiazole or imidazopyrazine derivatives () may engage in π-π stacking or hydrophobic interactions due to their aromatic systems.

Q & A

Basic Synthesis and Optimization

Q: What are the critical reaction conditions and methodologies for synthesizing N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide? A: Synthesis typically involves coupling a pyridinyl amine with a tetrazole-substituted benzoyl chloride. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.
  • Tetrazole introduction : Employ [2+3] cycloaddition reactions between nitriles and sodium azide, catalyzed by ZnBr₂ or NH₄Cl, to ensure regioselectivity for the 1H-tetrazole isomer .
  • Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield (reported 65–85%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .

Structural Characterization

Q: Which spectroscopic and computational methods are recommended for confirming the molecular structure of this compound? A: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (δ 7.5–8.5 ppm for pyridine/tetrazole) and carbonyl resonance (δ ~165 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and tetrazole N-H absorption (~3400 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion (e.g., [M+H]⁺ at m/z 293.10 for C₁₃H₁₁N₆O) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for stability studies .

Biological Activity Profiling

Q: What experimental strategies are used to evaluate the compound’s interaction with biological targets? A: Focus on enzyme/receptor binding assays:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like DNA gyrase (bacterial) or PARP-1 (cancer) .
  • In vitro inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., NAD⁺ depletion for PARP-1) .
  • Cellular uptake studies : Employ fluorescent analogs or LC-MS to quantify intracellular concentrations in model cell lines (e.g., HeLa or E. coli) .

Advanced Synthetic Challenges

Q: How can researchers address regioselectivity issues during tetrazole ring formation? A: Regioselectivity is influenced by:

  • Catalyst choice : ZnBr₂ favors 1H-tetrazole, while NH₄Cl may yield 2H-isomers. Monitor reaction progress with TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) and improves selectivity via controlled heating .
  • Post-synthetic modification : Use protecting groups (e.g., Trt for tetrazole) to direct functionalization of the benzamide core .

Resolving Data Contradictions

Q: How should discrepancies in reported antibacterial IC₅₀ values across studies be reconciled? A: Standardize assay conditions:

  • Strain variability : Test against isogenic bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Dose-response validation : Use orthogonal assays (e.g., broth microdilution and agar diffusion) to confirm activity .

Solubility and Formulation

Q: What strategies improve aqueous solubility for pharmacokinetic studies? A:

  • Salt formation : Prepare hydrochloride or sodium salts via acid/base titration (pH 4–6) .
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) to enhance solubility ≥5 mg/mL .
  • Nanoparticle encapsulation : Formulate with PLGA (50:50 lactide:glycolide) for sustained release in in vivo models .

Stability Under Physiological Conditions

Q: How is the compound’s stability assessed in biological matrices? A:

  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS. Adjust half-life using protease inhibitors (e.g., EDTA) .
  • pH-dependent degradation : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic environments. Amide bonds are stable at pH 5–8 but hydrolyze under acidic/alkaline extremes .

Comparative SAR Studies

Q: How does substitution on the pyridine ring affect bioactivity? A:

  • Electron-withdrawing groups (e.g., -CF₃ at C3): Enhance binding to hydrophobic enzyme pockets (ΔΔG = −2.1 kcal/mol) .
  • Methoxy vs. methyl groups : Methoxy at C4 improves solubility but reduces membrane permeability (logP increase by 0.5) .
  • Pyridine N-oxide derivatives : Increase hydrogen-bonding potential but may reduce CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(pyridin-4-yl)-4-(1H-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.